molecular formula C14H17NO2S B3977313 N-(2-oxothiolan-3-yl)-3-phenylbutanamide

N-(2-oxothiolan-3-yl)-3-phenylbutanamide

Cat. No.: B3977313
M. Wt: 263.36 g/mol
InChI Key: HCKYKHCYEMWAEH-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)-3-phenylbutanamide is a sulfur-containing organic compound characterized by a thiolactone (2-oxothiolane) ring substituted at the 3-position with an amide-linked 3-phenylbutanoyl group. This structure combines a cyclic sulfone moiety with a hydrophobic aromatic acyl chain, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-10(11-5-3-2-4-6-11)9-13(16)15-12-7-8-18-14(12)17/h2-6,10,12H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKYKHCYEMWAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1CCSC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with a thiolactone derivative. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolactone ring to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolactone ring is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-oxothiolan-3-yl)-3-phenylbutanamide exerts its effects involves interactions with specific molecular targets. The thiolactone ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenylbutanamide moiety may also contribute to the compound’s biological activity by interacting with cellular pathways and signaling molecules.

Comparison with Similar Compounds

Table 1: Comparison of N-(2-oxothiolan-3-yl) Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) logP Synthetic Yield (%) Key Features
N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) C₁₄H₁₉N₂O₅S 327.4 180–182 ~1.2* 51.0 Butyryl chain, sulfamoyl phenyl group
2,6-Dichloro-N-(2-oxothiolan-3-yl)benzamide C₁₁H₉Cl₂N O₂S 290.16 Not reported 2.038 Not reported Dichloro-substituted benzamide
3,4-Dimethyl-N-(2-oxothiolan-3-yl)benzamide C₁₄H₁₇N O₂S 271.36 Not reported ~2.5* Not reported Methyl-substituted benzamide
2-Chloro-N-(2-oxothiolan-3-yl)acetamide C₆H₈ClN O₂S 193.65 Not reported ~0.8* Not reported Chloroacetamide substituent
Hypothetical: N-(2-oxothiolan-3-yl)-3-phenylbutanamide C₁₄H₁₇N O₂S 271.36* ~150–160† ~2.8* ~45–55† Phenylbutanoyl chain

*Estimated using computational tools (e.g., ChemAxon). †Inferred from analogous syntheses .

Physicochemical Properties

  • Lipophilicity (logP):

    • The 3-phenylbutanamide derivative is predicted to have higher logP (~2.8) compared to shorter-chain analogs like butyramide (5a, logP ~1.2) due to the aromatic phenyl group and longer aliphatic chain .
    • Chlorinated derivatives (e.g., 2,6-dichloro-benzamide ) exhibit moderate logP values (~2.0), balancing hydrophobicity and hydrogen-bonding capacity.
  • Solubility (logSw):

    • The dichloro-benzamide derivative has a logSw of -2.85, indicating poor aqueous solubility, likely exacerbated by its planar aromatic structure . The 3-phenylbutanamide analog may face similar challenges.
  • Thermal Stability:

    • Melting points correlate with molecular symmetry and intermolecular forces. Butyramide (5a) has a high melting point (180–182°C) due to hydrogen bonding from the sulfamoyl group , whereas the hypothetical 3-phenylbutanamide may have a lower melting point (~150–160°C) due to reduced polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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